

chemical structure and formula of 2-(4-Methylbenzylidene)malononitrile

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Compound of Interest

Compound Name: 2-(4-Methylbenzylidene)malononitrile

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An In-depth Technical Guide to 2-(4-Methylbenzylidene)malononitrile

Introduction

2-(4-Methylbenzylidene)malononitrile, a derivative of benzylidenemalononitrile, is an organic compound with significant applications in chemical synthesis and potential pharmacological activities. Benzylidenemalononitrile derivatives are recognized as valuable precursors for the synthesis of various heterocyclic compounds[1]. Furthermore, this class of compounds has been investigated for its role as tyrosine kinase inhibitors, which are crucial in drug development research[2]. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, spectroscopic data, and detailed experimental protocols for its synthesis and analysis.

Chemical Structure and Formula

The chemical identity of **2-(4-Methylbenzylidene)malononitrile** is defined by its molecular formula and structural arrangement.

- Molecular Formula: $C_{11}H_8N_2$ [3][4]
- IUPAC Name: 2-[(4-methylphenyl)methylidene]propanedinitrile[3]

- CAS Number: 2826-25-7[3][4]
- Synonyms: (p-Methylbenzylidene)malononitrile, 2-(4-methylbenzylidene)-malononitrile[3][4]

The molecule consists of a malononitrile group condensed with a 4-methylbenzaldehyde backbone, resulting in an approximately planar structure[1].

Caption: 2D Chemical Structure of **2-(4-Methylbenzylidene)malononitrile**.

Physicochemical and Spectroscopic Data

The quantitative properties of **2-(4-Methylbenzylidene)malononitrile** have been characterized through various analytical techniques.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |
|------------------|--|-----------|
| Molecular Weight | 168.19 g/mol | [3][4] |
| Appearance | White crystalline solid / Colourless crystals | [1][5][6] |
| Melting Point | 134.5 °C | [6] |
| 116-118 °C | [5] | |
| 404 K (131 °C) | [1] | |

Table 2: Spectroscopic Data

| Technique | Data | Reference |
|---|--|-----------|
| ¹ H NMR (500 MHz, DMSO-d ₆) | δ 8.46 (s, 1H), 7.86 (d, J = 8.2 Hz, 2H), 7.43 (d, J = 8.1 Hz, 2H), 2.41 (s, 3H) | [7] |
| ¹ H NMR (500 MHz, CDCl ₃) | δ 7.81 (d, J= 8.25 Hz, 2H), 7.71 (s, 1H), 7.33 (d, J= 8.15 Hz, 2H), 2.45 (s, 3H) | [5] |
| ¹ H NMR (300MHz, CDCl ₃) | δ 7.79 (d, J = 8.3 Hz, 2H), 7.69 (s, 1H), 7.32 (d, J = 8.3 Hz, 2H), 2.44 (s, 3H) | [6] |
| ¹³ C NMR (126 MHz, DMSO-d ₆) | δ 161.95, 146.37, 131.39, 130.84, 129.44, 115.09, 114.12, 80.58, 22.16 | [7] |
| ¹³ C NMR (125 MHz, CDCl ₃) | δ 159.74, 146.38, 130.92, 130.39, 128.49, 114.01, 112.85, 81.30, 22.02 | [5] |
| FT-IR (KBr, cm ⁻¹) | 3034, 2962, 2925 (Ar-H, C-H), 2223 (CN), 1590, 1554 (C=C) | [6] |
| FT-IR (cm ⁻¹) | 3024 (Ar-H), 2216 (CN), 1577 (C=C), 1410 (C=C-Ar), 811 (Para disubstituted) | [5] |
| Elemental Analysis | Calcd (%): C, 78.55; H, 4.79; N, 16.66. Found: C, 78.66; H, 4.70; N, 16.64 | [7] |

Table 3: Crystallographic Data

The crystal structure has been determined by single-crystal X-ray diffraction[1].

| Parameter | Value |
|--|---------------|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.0043 (5) |
| b (Å) | 7.5270 (5) |
| c (Å) | 9.5396 (6) |
| α (°) | 106.757 (4) |
| β (°) | 96.592 (4) |
| γ (°) | 105.204 (4) |
| Volume (Å ³) | 454.75 (5) |
| Z | 2 |
| Temperature (K) | 296 |
| Radiation | Mo K α |
| Density (calculated) (Mg m ⁻³) | 1.229 |

Experimental Protocols

Synthesis via Knoevenagel Condensation

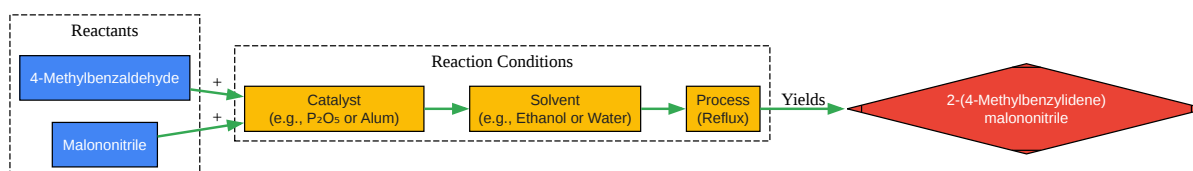
The most common method for synthesizing **2-(4-Methylbenzylidene)malononitrile** is the Knoevenagel condensation[8]. This reaction involves the base-catalyzed condensation of an active methylene compound (malononitrile) with an aldehyde (4-methylbenzaldehyde)[2][8].

Protocol: A detailed experimental procedure is reported as follows[1]:

- In a 250 ml round-bottom flask, add 4-methylbenzaldehyde (10 mmol), malononitrile (10 mmol), and phosphorus pentoxide (3.54 mmol).
- Add 25 ml of absolute ethanol to the flask.

- Stir the mixture mechanically for ten minutes.
- Heat the reaction mixture to reflux using a water bath.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture onto crushed ice.
- Stir the mixture until the product separates as a solid.
- Filter the solid product, wash it with petroleum ether, and then dry it.
- Recrystallize the crude product from ethanol to yield pure, block-like colorless crystals (Yield: 68%)[1].

An alternative eco-friendly method using alum as a catalyst in an aqueous medium has also been reported, yielding 89% of the product[5].



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Caption: Knoevenagel condensation workflow for synthesis.

Single-Crystal X-ray Diffraction Protocol

The following protocol was used for the determination of the crystal structure[1]:

- Data Collection: Data were collected on a Bruker X8 APEX diffractometer[1].
- Absorption Correction: A multi-scan absorption correction was applied using SADABS[1].

- Structure Solution: The structure was solved using the SHELXS97 program[1].
- Structure Refinement: Refinement was carried out using the SHELXL97 program against F^2 for all reflections. Hydrogen atoms were located in a difference Fourier map and treated as riding atoms[1].
- Visualization: Molecular graphics were generated using ORTEP-3 for Windows[1].

Applications in Research and Development

Benzylidenemalononitrile derivatives, including the title compound, are versatile reagents in organic synthesis, particularly for the preparation of heterocyclic compounds[1]. Their biological significance is noted in the field of drug discovery, where analogs have been studied as potent inhibitors of protein tyrosine kinases[2]. The reactivity of the α,β -unsaturated system makes it a valuable intermediate for various chemical transformations and a target for the development of novel therapeutic agents.

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